molecular formula C18H22ClNO2 B259379 2-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-butanol

2-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-butanol

Cat. No. B259379
M. Wt: 319.8 g/mol
InChI Key: JZCGZMCXFCPWRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-butanol, also known as RO5263397, is a chemical compound that has been extensively studied in scientific research. It belongs to the class of compounds known as selective orexin receptor antagonists and has shown promising results in the treatment of various sleep disorders and other related conditions.

Mechanism of Action

2-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-butanol acts as a selective antagonist of the orexin receptors, which are involved in the regulation of wakefulness and sleep. By blocking the activity of these receptors, this compound promotes sleep and reduces wakefulness. The compound has also been shown to have anxiolytic and antidepressant effects, which may be related to its ability to modulate the activity of the orexin system.
Biochemical and Physiological Effects:
This compound has been shown to increase total sleep time and reduce wakefulness in preclinical studies. It has also been shown to reduce symptoms of anxiety and depression in animal models. The compound has a favorable safety profile and does not appear to have any significant adverse effects on vital organs or systems.

Advantages and Limitations for Lab Experiments

One advantage of 2-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-butanol is its high selectivity and potency for the orexin receptors, which makes it a valuable tool for studying the role of the orexin system in various physiological and pathological conditions. However, one limitation of the compound is its relatively short half-life, which may require frequent dosing in animal experiments.

Future Directions

There are several future directions for the study of 2-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-butanol. One area of interest is the potential use of the compound in the treatment of addiction, particularly for drugs of abuse that are known to dysregulate the orexin system. Another area of interest is the development of more potent and selective orexin receptor antagonists that can be used as therapeutic agents for sleep disorders and other related conditions. Finally, the role of the orexin system in various neurological and psychiatric disorders, such as Alzheimer's disease and schizophrenia, is an area of active research that may benefit from the use of selective orexin receptor antagonists like this compound.

Synthesis Methods

The synthesis of 2-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-butanol involves several steps, starting with the reaction of 2-chlorobenzyl alcohol with 4-hydroxybenzaldehyde to form 4-[(2-chlorobenzyl)oxy]benzaldehyde. This intermediate is then reacted with 1-amino-4-(hydroxymethyl)butane to form the final product, this compound. The synthesis method has been optimized to produce high yields of pure compound and has been extensively studied in various research laboratories.

Scientific Research Applications

2-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-butanol has been studied for its potential use in the treatment of various sleep disorders, including insomnia, narcolepsy, and sleep apnea. It has also been investigated for its potential use in the treatment of addiction, depression, and anxiety. The compound has shown promising results in preclinical studies and is currently undergoing clinical trials for its safety and efficacy in humans.

properties

Molecular Formula

C18H22ClNO2

Molecular Weight

319.8 g/mol

IUPAC Name

2-[[4-[(2-chlorophenyl)methoxy]phenyl]methylamino]butan-1-ol

InChI

InChI=1S/C18H22ClNO2/c1-2-16(12-21)20-11-14-7-9-17(10-8-14)22-13-15-5-3-4-6-18(15)19/h3-10,16,20-21H,2,11-13H2,1H3

InChI Key

JZCGZMCXFCPWRC-UHFFFAOYSA-N

SMILES

CCC(CO)NCC1=CC=C(C=C1)OCC2=CC=CC=C2Cl

Canonical SMILES

CCC(CO)NCC1=CC=C(C=C1)OCC2=CC=CC=C2Cl

Origin of Product

United States

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